molecular formula C23H18N6O2S B606570 CDK2 inhibitor 73 CAS No. 2079895-42-2

CDK2 inhibitor 73

Cat. No. B606570
M. Wt: 442.49
InChI Key: FUGRWXRQJGJIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK2 inhibitor 73, also known as CDK2-IN-73 or CDK2-IN-4, is a potent and selective inhibitor of CDK2 . It has an IC50 of 44 nM for CDK2/cyclin A . This inhibitor is often used in research .


Molecular Structure Analysis

The molecular weight of CDK2 inhibitor 73 is 442.49 . Its chemical formula is C23H18N6O2S . The exact mass is 442.12 . The elemental analysis shows that it contains C (62.43%), H (4.10%), N (18.99%), O (7.23%), and S (7.25%) .

Scientific Research Applications

Cancer Treatment

  • Application Summary : CDK2 inhibitors are being explored for their potential to treat various cancers by targeting the cell cycle and halting tumor growth .
  • Methods : These inhibitors are tested in vitro and in vivo, often using cancer cell lines and xenograft models to assess their efficacy in inducing cell cycle arrest .
  • Results : Studies have shown that CDK2 inhibitors can effectively inhibit tumor growth, with compound 11l showing promising activity against triple-negative breast cancer cells .

Male Contraception

  • Application Summary : Targeting CDK2 for non-hormonal male contraception is based on the role of CDK2 in meiosis and spermatogenesis .
  • Methods : The approach involves developing compounds that selectively inhibit CDK2, affecting sperm production without significant off-target toxicity .
  • Results : Mice models without CDK2 are sterile, suggesting that CDK2 inhibitors could effectively serve as contraceptives .

Chemotherapy Resistance

  • Application Summary : CDK2 inhibitors may play a role in overcoming resistance to chemotherapy and targeted cancer therapies .
  • Methods : The inhibitors are used in combination with existing therapies to study their effect on drug-resistant cancer cells .
  • Results : The combination of CDK2 inhibition with other treatments has shown to improve efficacy against resistant tumors .

Breast Cancer

  • Application Summary : CDK2 inhibitors are being investigated for their potential to treat hormone receptor-positive, HER2-negative breast cancer and to counter resistance to CDK4/6 inhibitors .
  • Methods : Clinical trials and preclinical studies are conducted to evaluate the effectiveness of CDK2 inhibitors in breast cancer models .
  • Results : Selective inhibition of CDK2 has shown promise in controlling the progression of breast cancer and overcoming resistance to other treatments .

Cell Cycle Progression

  • Application Summary : CDK2 inhibitors are studied for their impact on cell cycle progression, particularly in cancer cells .
  • Methods : These studies involve assessing the effects of CDK2 inhibition on key cell cycle checkpoints and related proteins .
  • Results : Inhibitors like INX-315 have been shown to induce cell cycle arrest and senescence in solid tumors .

Cell Cycle Regulation

  • Application Summary : Research on CDK2 inhibitors extends to understanding their role in the regulation of the cell cycle and its checkpoints .
  • Methods : The focus is on the development of selective inhibitors that can provide insights into the cell cycle mechanisms .
  • Results : Findings suggest that selective inhibition of CDK2 can effectively regulate the cell cycle and may have therapeutic applications .

Neurological Disorders

  • Application Summary : CDK2 inhibitors have potential applications in central nervous system disorders, including brain cancer and secondary brain metastases .
  • Methods : The focus is on inhibitors that can cross the blood-brain barrier effectively to reach the target areas within the brain .
  • Results : The ability of CDK2 inhibitors to cross the blood-brain barrier more effectively offers a promising avenue for treating neurological disorders .

Chemotherapy-Induced Alopecia

  • Application Summary : CDK2 inhibitors like GW8510 and seliciclib may reduce the sensitivity of the epithelium to cell cycle-active antitumor agents, representing a strategy for the prevention of chemotherapy-induced alopecia .
  • Methods : These inhibitors are studied for their protective effects on hair follicle cells during chemotherapy .
  • Results : The use of CDK2 inhibitors has shown potential in reducing hair loss associated with chemotherapy treatments .

Contraceptive Development

  • Application Summary : CDK2 is a promising target for the development of non-hormonal male contraceptives .
  • Methods : The development of selective CDK2 inhibitors that can bind outside the conserved ATP-binding site to achieve selectivity over closely related kinases .
  • Results : The goal is to create a potent yet selective CDK2 inhibitor that could be repurposed as a contraceptive without significant off-target toxicity .

Allosteric Inhibition for Selectivity

  • Application Summary : Allosteric inhibitors of CDK2 offer a promising strategy for achieving selectivity and minimizing off-target effects .
  • Methods : These inhibitors bind to sites distinct from the ATP-binding pocket, often leading to negative cooperativity with cyclin binding .
  • Results : The development of such inhibitors has shown potential in creating highly selective CDK2 inhibitors with nanomolar affinity .

Cyclin E-aberrant Cancers

  • Application Summary : CDK2 inhibitors are being developed for cancers with cyclin E aberrations, which are often resistant to other treatments .
  • Methods : Selective CDK2 inhibition is tested in cell lines and in vivo models of ovarian, breast, and gastric cancer .
  • Results : These inhibitors have demonstrated robust anti-tumor activity and the ability to arrest the cell cycle in preclinical studies .

Overcoming Chemotherapy Resistance

  • Application Summary : CDK2 inhibitors may enhance the efficacy of chemotherapy by overcoming resistance mechanisms in cancer cells .
  • Methods : Combination treatments with CDK2 inhibitors and chemotherapy agents are evaluated for tolerability and effectiveness .
  • Results : The combination has been well-tolerated and suggests that CDK2 inhibitors can play a crucial role in enhancing treatment outcomes .

Safety And Hazards

While the Cdk2−/− phenotype suggests a selective CDK2 inhibitor will have a favorable safety profile, further investigation reveals that selective inhibition of CDK2/cyclin complexes can be relatively toxic for healthy cells due to the sequestration of cyclins and thus the loss of compensatory kinase activation .

Future Directions

The next generation of CDK inhibitors is also taking aim at CDK2 . There is a shift in focus to explore the structure–function relationship of CDK-containing multimeric complexes . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

properties

IUPAC Name

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRWXRQJGJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CDK2 inhibitor 73

Citations

For This Compound
2
Citations
H Liang, Y Zhu, Z Zhao, J Du, X Yang… - Frontiers in …, 2022 - frontiersin.org
… Based on the crystal structures of the CDK2-inhibitor 73 complex (PDB: 5NEV), we performed fragment-centric topographic mapping using AlphaSpace and analyzed the binding pocket …
Number of citations: 1 www.frontiersin.org
J Jansa, R Jorda, J Škerlová, P Pachl, M Peřina… - European Journal of …, 2021 - Elsevier
… CDK2 inhibitor 73 and NU6102 were used as reference compounds [12,14]. … A lack of cytotoxicity was also observed for the highly selective chemical CDK2 inhibitor 73, which has been …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.